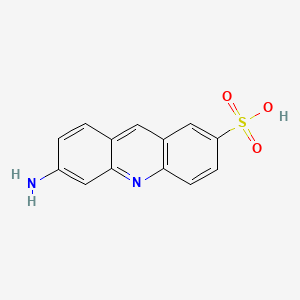

7-Acridinesulfonic acid, 3-amino-

Description

3-Amino-7-acridinesulfonic acid (hypothetical name; structurally closest to 7-acridinesulfonamide, 3-amino-, CID 46670) is a heterocyclic aromatic compound derived from acridine, a tricyclic structure comprising two benzene rings fused to a pyridine ring. The compound features a sulfonamide (-SO₂NH₂) group at the 7-position and an amino (-NH₂) group at the 3-position. Key structural and chemical properties include:

- Molecular Formula: C₁₃H₁₁N₃O₂S

- SMILES: C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)N)N

- InChIKey: XGOMGJMAAOSFKF-UHFFFAOYSA-N .

Acridine derivatives are historically significant in medicinal chemistry due to their planar structure, enabling DNA intercalation. Sulfonamide-functionalized acridines may exhibit enhanced solubility and bioactivity compared to non-sulfonated analogs .

Properties

CAS No. |

64046-86-2 |

|---|---|

Molecular Formula |

C13H10N2O3S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

6-aminoacridine-2-sulfonic acid |

InChI |

InChI=1S/C13H10N2O3S/c14-10-2-1-8-5-9-6-11(19(16,17)18)3-4-12(9)15-13(8)7-10/h1-7H,14H2,(H,16,17,18) |

InChI Key |

VFLMIPREASACDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acridinesulfonic acid, 3-amino- typically involves the introduction of the sulfonic acid group and the amino group onto the acridine core. One common method is the sulfonation of acridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of sulfuric acid for sulfonation and nitric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of 7-Acridinesulfonic acid, 3-amino- may involve large-scale sulfonation and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Acridinesulfonic acid, 3-amino- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions

Major Products:

Oxidation: Nitro derivatives of 7-Acridinesulfonic acid, 3-amino-.

Reduction: Amino derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 7-Acridinesulfonic acid, 3-amino- is used as a building block in the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science .

Biology: In biological research, acridine derivatives are studied for their interactions with DNA and proteins. They are used as fluorescent probes and in the development of diagnostic assays .

Medicine: Acridine derivatives, including 7-Acridinesulfonic acid, 3-amino-, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .

Industry: In the industrial sector, acridine derivatives are used as dyes, pigments, and fluorescent markers. They are also employed in the development of new materials with unique optical properties .

Mechanism of Action

The mechanism of action of 7-Acridinesulfonic acid, 3-amino- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share sulfonic acid/sulfonamide groups and aromatic backbones, enabling comparative analysis:

Key Differences and Implications

Backbone Structure: Acridine vs. Naphthalene: The tricyclic acridine core in 3-amino-7-acridinesulfonamide allows stronger π-π interactions with biological targets (e.g., DNA), whereas naphthalene-based analogs (e.g., 7-amino-1,3-naphthalenedisulfonic acid) are linear and better suited for industrial dye synthesis .

Functional Groups: Sulfonamide (-SO₂NH₂) vs. Sulfonic Acid (-SO₃H): Sulfonamides are less acidic (pKa ~10) than sulfonic acids (pKa ~1), impacting solubility and reactivity. For example, 7-amino-1,3-naphthalenedisulfonic acid’s dual -SO₃H groups confer high water solubility (>300 mg/mL), making it ideal for aqueous dye formulations . In contrast, the sulfonamide group in 3-amino-7-acridinesulfonamide may enhance membrane permeability in drug candidates .

Applications :

Solubility and Stability

- 3-Amino-7-acridinesulfonamide: Predicted logP (octanol/water) ≈ 1.2 (indicating moderate lipophilicity) .

- 7-Amino-1,3-naphthalenedisulfonic acid: Highly hygroscopic; stable at >300°C, suitable for high-temperature dye processes .

Biological Activity

7-Acridinesulfonic acid, 3-amino- is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- CAS Number : 101236-80-8

- Molecular Formula : C13H10N2O3S

- Molecular Weight : 270.29 g/mol

- IUPAC Name : 3-amino-7-acridinesulfonic acid

The biological activity of 7-Acridinesulfonic acid, 3-amino- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonic acid group enhances its solubility in aqueous environments, facilitating cellular uptake. The acridine moiety is known for intercalating into DNA, which may lead to inhibition of nucleic acid synthesis and subsequent antiproliferative effects.

Biological Activities

- Antimicrobial Activity : Research indicates that 7-Acridinesulfonic acid, 3-amino- exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. The acridine structure allows it to intercalate with DNA, leading to the inhibition of topoisomerase enzymes critical for DNA replication.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 7-Acridinesulfonic acid, 3-amino- against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with varying concentrations of 7-Acridinesulfonic acid, 3-amino- resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Research Findings

Recent studies have focused on the synthesis and modification of acridine derivatives to enhance their biological activity. For instance, researchers have synthesized various analogs of 7-Acridinesulfonic acid, 3-amino-, exploring their effects on different cancer cell lines and their potential as lead compounds for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.